molecular formula C23H33N3O4 B2898849 Tert-butyl (1-{[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbamate CAS No. 1291861-81-8

Tert-butyl (1-{[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbamate

Cat. No.: B2898849
CAS No.: 1291861-81-8
M. Wt: 415.534
InChI Key: PNKZSKYQXSOOKO-UHFFFAOYSA-N
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Description

Tert-butyl (1-{[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbamate is a complex organic compound that features a tert-butyl group, a piperidine ring, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-{[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbamate typically involves multiple steps:

    Formation of the pyrrolidinone moiety: This can be achieved through the reaction of 4-ethylbenzaldehyde with an appropriate amine to form an imine, followed by cyclization and oxidation to yield the pyrrolidinone ring.

    Attachment of the piperidine ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrrolidinone intermediate.

    Introduction of the tert-butyl carbamate group: This step involves the reaction of the piperidine-pyrrolidinone intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrrolidinone rings.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butyl carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (1-{[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential pharmacological properties. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-butyl (1-{[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbamate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (4-ethynylphenyl)carbamate: This compound shares the tert-butyl carbamate group but differs in its aromatic substitution.

    Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar in having a piperidine ring and tert-butyl carbamate group, but with different substituents on the aromatic ring.

Uniqueness

Tert-butyl (1-{[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)carbamate is unique due to the combination of its structural elements, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl N-[1-[1-(4-ethylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O4/c1-5-16-6-8-19(9-7-16)26-15-17(14-20(26)27)21(28)25-12-10-18(11-13-25)24-22(29)30-23(2,3)4/h6-9,17-18H,5,10-15H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKZSKYQXSOOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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